N'-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
The synthesis of N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or acetic acid under reflux conditions. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metal ions.
Biology: The compound has shown potential as an enzyme inhibitor and can be used in the study of enzyme kinetics and mechanisms.
Medicine: It has been investigated for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the biological system being studied .
Comparison with Similar Compounds
N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other similar Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H12BrN3O3 |
---|---|
Molecular Weight |
350.17 g/mol |
IUPAC Name |
N-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12BrN3O3/c1-21-13-5-10(11(15)6-12(13)19)8-17-18-14(20)9-3-2-4-16-7-9/h2-8,19H,1H3,(H,18,20)/b17-8+ |
InChI Key |
GOEBCHSBDRMFKW-CAOOACKPSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)Br)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)Br)O |
Origin of Product |
United States |
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